Inosine-5,-diphosphate disodium salt
Description
Inosine-5'-diphosphate disodium salt (IDP-Na₂) is a nucleotide derivative composed of inosine (a hypoxanthine-linked ribose) and a diphosphate group. Its molecular formula is C₁₀H₁₁N₄Na₂O₁₁P₂, with a molecular weight of 472.15 g/mol (anhydrous) . The compound is identified by CAS numbers such as 20813-76-7 and is widely used in biochemical research, animal feed supplements, and enzymatic studies due to its solubility and role in nucleotide metabolism .
Properties
Molecular Formula |
C10H13N4Na3O12P2 |
|---|---|
Molecular Weight |
512.15 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate;hydrate |
InChI |
InChI=1S/C10H14N4O11P2.3Na.H2O/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI Key |
NXYWEBMWTONTES-KWIZKVQNSA-K |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
One-Step Extraction Method via Phosphorylation and Crystallization
A patented method (CN102199182A) describes a one-step extraction process that simplifies the preparation of inosine-5-diphosphate disodium salt by combining phosphorylation and crystallization steps, reducing solvent use and production costs.
- Phosphorylation Reaction: Inosine is reacted with triethyl phosphate under controlled low temperature to carry out phosphorus acylation without salt hydrolysis.
- pH Adjustment and Crystallization: After reaction completion, a 40% sodium hydroxide solution is added gradually between -10°C and 5°C to adjust pH to about 5.0, leading to the formation of a cloudy solution indicating the onset of inosine-5-diphosphate disodium crystallization.
- Grain Growth: Further addition of sodium hydroxide raises the pH to 8.0–8.5, promoting crystal growth over 30–60 minutes at temperatures between -5°C and 0°C.
- Filtration and Washing: Crystals are rapidly filtered under non-stratified conditions at -10°C to 5°C, then washed 2–3 times with 80–85% cold ethanol at 0–5°C to remove impurities.
- Drying: The washed crystals are vacuum dried to yield the final product.
- Eliminates the need for inorganic salts like sodium chloride and reduces ethanol consumption.
- Simplifies the process by controlling pH to induce crystallization directly.
- Reduces recrystallization steps, improving yield (~90.3%) and purity (HPLC purity 99.4%).
- Energy-efficient and environmentally friendly due to lower solvent and reagent use.
Representative Data from the Patent:
| Parameter | Value |
|---|---|
| Inosine used | 27.22 g |
| Phosphorylation efficiency | 96% |
| Hydrolysis temperature | -5°C |
| pH at crystallization start | ~5.0 |
| pH at grain growth | 8.0–8.5 |
| Crystal washing solvent | 80–85% ethanol, 0–5°C |
| Yield | 90.3% |
| Purity (HPLC) | 99.4% |
| Moisture content | 23.2% |
Crystallization from Microbial Fermentation Broth
Another method (CN101918576A) focuses on the preparation of inosine-5-diphosphate disodium salt from microbial fermentation broth, emphasizing purification by crystallization rather than ion-exchange resin techniques.
Fermentation Broth Preparation:
- Obtain 5'-inosinic acid (IMP) from bacterial fermentation.
- Remove mycelial debris by filtration.
-
- Concentrate the filtered broth under vacuum at ~55°C to increase IMP concentration to 230–260 g/L.
-
- Adjust pH to 6–10 (preferably 7.5–9.5) using hydrochloric acid or sodium hydroxide to optimize solubility and crystallization.
-
- Heat the concentrated broth to 55–75°C to dissolve any pre-existing crystals fully.
-
- Cool the solution uniformly from 60°C to 10–30°C over 3–6 hours at a rate of 5–10°C/hour to induce crystal formation.
Addition of Hydrophilic Organic Solvent:
- Add 30–60% (v/v) of a hydrophilic organic solvent such as methanol, ethanol, or propanol (preferably methanol) at about 20°C to enhance crystallization.
- The solvent may be diluted with water, but industrial preference is for 70–95% concentration.
-
- Crystals are separated by centrifugation or filtration.
-
- Dry crystals at 105°C for 3 hours to reduce moisture content.
- Avoids ion-exchange resins, reducing wastewater generation.
- Controls crystallization parameters to improve purity and yield.
- Uses environmentally friendlier solvents and optimized solvent volumes.
Representative Data from the Patent:
| Parameter | Value |
|---|---|
| Concentration of IMP | 230–260 g/L |
| pH for crystallization | 7.5–9.5 |
| Heating temperature | 55–75°C |
| Cooling temperature range | 10–30°C |
| Cooling rate | 5–10°C/hour |
| Organic solvent added | 30–60% (v/v) methanol aqueous |
| Crystal purity (HPLC) | ~79% |
| Water content in crystals | ~29% |
| Crystal yield | ~70% |
Comparative Analysis of Preparation Methods
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: Inosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine-5’-triphosphate.
Reduction: It can be reduced to inosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions to form different nucleotide analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) or amines are employed under basic conditions.
Major Products:
Oxidation: Inosine-5’-triphosphate.
Reduction: Inosine monophosphate.
Substitution: Various nucleotide analogs depending on the nucleophile used.
Scientific Research Applications
Inosine-5’-diphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of nucleotidases and other enzymes involved in nucleotide metabolism.
Biology: It serves as a precursor in the synthesis of RNA and DNA, making it essential for genetic studies and molecular biology experiments.
Medicine: The compound is investigated for its potential therapeutic effects in treating metabolic disorders and as a component in drug formulations.
Mechanism of Action
Inosine-5’-diphosphate trisodium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as nucleotidases, which catalyze the hydrolysis of nucleotides. The compound also plays a role in signal transduction by acting as a secondary messenger in cellular processes. Its molecular targets include enzymes involved in nucleotide metabolism and receptors that mediate cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Inosine-Based Nucleotides
Inosine-5'-Monophosphate Disodium Salt (IMP-Na₂)
- Molecular Formula : C₁₀H₁₁N₄Na₂O₈P
- Molecular Weight : 392.17 g/mol (anhydrous) .
- Key Applications : Acts as a flavor enhancer in food (e.g., irradiated meat) and improves immunity in aquaculture .
- Distinction : IMP lacks the second phosphate group present in IDP, reducing its role in energy transfer but enhancing its stability in flavor applications .
Inosine-5'-Triphosphate Trisodium Salt (ITP-Na₃)
Adenosine-Based Nucleotides
Adenosine-5'-Diphosphate Disodium Salt (ADP-Na₂)
- Molecular Formula : C₁₀H₁₂N₅Na₂O₁₀P₂
- Molecular Weight : 451.12 g/mol .
- Key Applications : Central to energy metabolism (e.g., ATP/ADP cycle) and platelet aggregation studies .
- Distinction : The adenine base in ADP enables specific receptor binding (e.g., P2Y receptors in neurotransmission), unlike IDP’s hypoxanthine .
Adenosine-5'-Triphosphate Disodium Salt (ATP-Na₂)
Guanosine-Based Nucleotides
Guanosine-5'-Diphosphate Disodium Salt (GDP-Na₂)
Comparative Data Table
Research Findings and Functional Differences
Role in Energy Metabolism :
- Applications in Food and Aquaculture: IMP (monophosphate) significantly enhances umami flavor in irradiated meat, while IDP levels decrease under similar conditions, suggesting metabolic conversion . Dietary nucleotide mixtures containing IDP and IMP improve shrimp growth rates and immunity, with optimal effects at 0.4–0.6 g/kg .
Solubility and Salt Forms :
- Sodium salts (e.g., IDP-Na₂, ADP-Na₂) enhance solubility in aqueous solutions compared to lithium or potassium salts, critical for biochemical assays .
Biological Activity
Inosine-5-diphosphate disodium salt (IDP) is a purine nucleotide that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and case studies.
Chemical Structure and Properties
Inosine-5-diphosphate disodium salt has the following chemical structure:
- Molecular Formula:
- Molecular Weight: 472.15 g/mol
- CAS Number: 54735-61-4
The compound exists as a white to off-white powder and is soluble in water. It is commonly used in biochemical research due to its role as a substrate in various enzymatic reactions.
IDP exhibits several biological activities through distinct mechanisms:
- Transcription Regulation:
- Immunomodulatory Effects:
- Metabolic Regulation:
Case Study 1: Cancer Cell Line Research
A study investigated the effects of IDP on MDAMB-231 breast cancer cells. The results showed that IDP effectively inhibited c-MYC transcription by disrupting NM23-H2-Pu27-GQ interactions without affecting NM23-H2 kinase activity. This suggests a novel approach for targeting transcriptional regulation in cancer therapy .
Case Study 2: Metabolic Dysfunction
In a mouse model, administration of Inosine-5-monophosphate (IMP), a related compound, led to significant metabolic dysfunction characterized by increased triglyceride accumulation in the liver. The study highlighted the importance of dosage, as lower doses did not induce adverse effects while higher doses resulted in severe metabolic disturbances .
| Study | Findings | Implications |
|---|---|---|
| NM23-H2 Interaction | IDP inhibits c-MYC transcription | Potential cancer therapy target |
| Metabolic Dysfunction | High doses lead to NAFLD | Caution in dietary supplementation |
Therapeutic Applications
-
Cancer Therapy:
- Targeting NM23-H2 with IDP could offer a new strategy for cancer treatment by downregulating oncogenes like c-MYC.
-
Metabolic Disorders:
- Understanding the metabolic effects of IDP may inform dietary recommendations and therapeutic strategies for conditions such as obesity and diabetes.
- Neuroprotection:
Q & A
Q. What methodological controls are critical when studying IDP-Na₂’s effects on intracellular signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
